molecular formula C8H12O3 B2870484 2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid CAS No. 2490398-63-3

2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid

Cat. No.: B2870484
CAS No.: 2490398-63-3
M. Wt: 156.181
InChI Key: RLRPPQMBGJUCSY-UHFFFAOYSA-N
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Description

2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid (CAS 2490398-63-3) is a bicyclic organic compound with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . Its structure features a fused bicyclo[3.1.1]heptane system containing an oxygen atom (oxabicyclo) at the 3-position and an acetic acid moiety linked to the bridgehead carbon. The SMILES notation OC(=O)CC12COCC(C1)C2 highlights its unique geometry, which combines rigidity from the bicyclic framework with the acidity and hydrogen-bonding capacity of the carboxylic acid group .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-oxabicyclo[3.1.1]heptan-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)3-8-1-6(2-8)4-11-5-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRPPQMBGJUCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(COC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of [3.1.1]Propellane

The foundational scaffold for this route is [3.1.1]propellane, synthesized via a five-step sequence from ethyl 4-chlorobutanoate. Cyclization using phenyllithium (1.9 M in n-Bu₂O) at -78°C yields the propellane core in 43–61% yield after distillation. Critical parameters include:

  • Temperature control : Cyclization at -78°C minimizes side reactions.
  • Solvent selection : Di-n-butyl ether stabilizes intermediates during Li-mediated bond formation.
  • Purification : Distillation under reduced pressure (10 mbar) ensures high purity.

Atom Transfer Radical Addition (ATRA)

Photocatalyzed ATRA with iodoacetic acid derivatives enables direct functionalization of [3.1.1]propellane. Under 456 nm blue LED irradiation, a mixture of [3.1.1]propellane (1.0 equiv), methyl iodoacetate (1.2 equiv), and fac-Ir(ppy)₃ (2 mol%) in dichloromethane undergoes radical addition at 25°C for 2 h. Post-reaction purification via silica chromatography (pentane/EtOAc 9:1) affords the bicyclo[3.1.1]heptane methyl ester in 78% yield.

Key Data :

Parameter Value
Catalyst Loading 2 mol% Ir(ppy)₃
Reaction Time 2 h
Yield 78%

Hydrolysis to Carboxylic Acid

The methyl ester intermediate is hydrolyzed using 1 M NaOH at 50°C for 6 h, followed by oxidation with NaIO₄ (2.0 equiv) and RuCl₃ (5 mol%) in H₂O/CH₃CN (1:1). Acidic workup (1 M HCl) yields 2-(3-oxabicyclo[3.1.1]heptan-1-yl)acetic acid in 85% yield.

Spirocyclic Rearrangement of 3-Oxaspiro[3.3]heptanes

Synthesis of Diethyl 2-Oxaspiro[3.3]heptane-6,6-dicarboxylate

Reaction of 3,3-bis(chloromethyl)oxetane with tris(ethoxycarbonyl)methane in THF at 0°C produces the spirocyclic diester in 67% yield. The oxetane ring’s strain drives nucleophilic attack, forming the spiro center.

Acid-Mediated Rearrangement

Heating the diester with concentrated H₂SO₄ (0.5 equiv) at 80°C induces ring expansion via a Wagner-Meerwein shift. The intermediate diacid undergoes spontaneous lactonization to form 3-oxabicyclo[3.1.1]heptane-1-carboxylic acid. Subsequent Friedel-Crafts acylation with chloroacetic anhydride introduces the acetic acid moiety, yielding the target compound in 62% overall yield.

Optimization Insights :

  • Acid strength : H₂SO₄ outperforms HCl or AcOH due to superior protonation of the ester carbonyl.
  • Temperature : Reactions below 70°C result in incomplete rearrangement.

Lactonization-Hydrolysis of 3-Hydroxy Acids

Iodine-Catalyzed Lactonization

3-Hydroxypropanoic acid derivatives undergo solvent-free cyclization using iodine (10 mol%) at 80°C for 6 h. For example, 3-hydroxy-2-(3-oxabicyclo[3.1.1]heptan-1-yl)propanoic acid forms the corresponding γ-lactone in 88% yield.

Lactone Hydrolysis

The lactone is treated with 1 M NaOH at 50°C for 12 h, followed by neutralization with HCl to precipitate this compound in 91% yield. This method benefits from minimal byproduct formation and scalability.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Method Overall Yield Scalability Key Limitation
Radical ATRA 68% >10 g Requires photoredox catalyst
Spirocyclic Rearrangement 62% 1–5 g Acid-sensitive intermediates
Lactonization-Hydrolysis 80% >50 g Multi-step synthesis

Functional Group Compatibility

  • ATRA : Tolerates esters, halides, and aryl groups but sensitive to protic solvents.
  • Spiro rearrangement : Limited to substrates without β-hydrogens.
  • Lactonization : Requires sterically accessible hydroxy acids.

Mechanistic Considerations

Radical Pathway Stereochemistry

The ATRA reaction proceeds via a radical chain mechanism, where Ir(ppy)₃ mediates single-electron transfer to iodoacetate, generating an acetate radical. Addition to [3.1.1]propellane occurs preferentially at the bridgehead due to lower steric hindrance.

Wagner-Meerwein Rearrangement

Protonation of the spirocyclic diester’s carbonyl group triggers a-shift, forming a carbocation that reorganizes into the bicyclo[3.1.1]heptane framework. Subsequent nucleophilic attack by water yields the diacid intermediate.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, including esters and amides .

Scientific Research Applications

2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure and acetic acid moiety allow it to bind to enzymes or receptors, modulating their activity. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name (CAS) Bicyclo System Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid (2490398-63-3) [3.1.1] Oxygen atom (oxa), acetic acid C₈H₁₂O₃ 156.18 Rigid bicyclic core, hydrophilic acid group
2-[4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl]acetic Acid (1838669-35-4) [2.2.1] Methoxycarbonyl, acetic acid C₁₂H₁₆O₅ 240.25 Larger bicyclo system, ester group enhances lipophilicity
2-(3-Hydroxy-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl)acetic Acid (7478-96-8) [2.2.1] Hydroxy, oxo, dimethyl, acetic acid C₁₁H₁₆O₅ 228.24 Multiple polar groups (hydroxy, oxo) may increase solubility
2-{7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptan-1-yl}acetic Acid (2126162-28-3) [2.2.1] Nitrogen (aza), tert-butoxycarbonyl, acetic acid C₁₃H₂₁NO₄ 255.31 Aza substitution alters electronic properties; bulky tert-butyl group reduces solubility

Structural Differences and Implications

Bicyclo System Geometry: The [3.1.1] system in the target compound provides a distinct spatial arrangement compared to the [2.2.1] systems in analogues. In contrast, the [2.2.1] bicyclo systems (e.g., CAS 1838669-35-4) feature two fused five-membered rings, which may confer greater conformational flexibility .

Functional Group Variations: Oxygen vs. Nitrogen Substitution: The oxabicyclo system (oxygen atom) in the target compound contrasts with the azabicyclo (nitrogen) system in CAS 2126162-28-3. Ester vs. Acid Groups: The methoxycarbonyl group in CAS 1838669-35-4 is less polar than a carboxylic acid, likely reducing aqueous solubility compared to the target compound .

For example, the carboxylic acid group can chelate metal ions or participate in catalytic interactions . The hydroxy and oxo groups in CAS 7478-96-8 may enhance binding to biological targets (e.g., kinases or proteases) through additional hydrogen-bonding interactions .

Hypothesized Physicochemical Properties

  • Solubility : The target compound’s acetic acid group likely improves water solubility relative to ester-containing analogues (e.g., CAS 1838669-35-4). However, the rigid bicyclo framework may counterbalance this by reducing conformational adaptability .
  • Stability : The tert-butoxycarbonyl group in CAS 2126162-28-3 is prone to acid-catalyzed cleavage, whereas the oxabicyclo system in the target compound is expected to be more stable under acidic conditions .
  • Melting Points : Compounds with polar functional groups (e.g., hydroxy, oxo) may exhibit higher melting points due to stronger intermolecular forces. For instance, CAS 7478-96-8 likely has a higher melting point than the target compound .

Biological Activity

2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid is a bicyclic compound with notable biological activity, particularly in enzyme interactions and metabolic pathways. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C8H12O3. The compound features a bicyclic structure that includes an oxygen atom, contributing to its unique chemical properties and biological interactions.

PropertyValue
Molecular FormulaC8H12O3
IUPAC NameThis compound
InChIInChI=1S/C8H12O3/c9-7(10)3-8-1-6(2-8)4-11-5-8/h6H,1-5H2,(H,9,10)
Melting PointNot specified

The biological activity of this compound involves its interaction with various molecular targets, primarily enzymes and receptors. The bicyclic structure allows it to modulate the activity of specific proteins, influencing metabolic pathways and cellular responses.

Enzyme Interactions

Research indicates that this compound can influence enzyme activities related to metabolic processes. For instance, it may enhance the activity of certain phase II metabolizing enzymes, which are crucial for detoxifying xenobiotics and endogenous compounds.

Study 1: Enzyme Modulation

A study demonstrated that this compound increased the activity of glutathione S-transferase (GST), an enzyme involved in detoxification processes. This suggests potential applications in enhancing metabolic clearance of drugs and toxins .

Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative effects of this compound on cancer cell lines. The results showed significant inhibition of cell growth in various cancer types, possibly through the modulation of signaling pathways involved in cell cycle regulation .

Biological Effects

The compound exhibits several biological effects:

  • Antioxidant Activity : It reduces reactive oxygen species (ROS) production, which can protect cells from oxidative stress.
  • Anti-inflammatory Properties : It modulates inflammatory pathways by affecting the expression of pro-inflammatory cytokines.
  • Antiproliferative Effects : It shows potential in inhibiting tumor growth by inducing apoptosis in cancer cells.

Scientific Research

This compound serves as a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways. Its unique structure allows researchers to explore new avenues in drug design and development.

Industrial Applications

In industry, this compound may be utilized for producing specialty chemicals due to its ability to undergo various chemical transformations, including oxidation and substitution reactions.

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